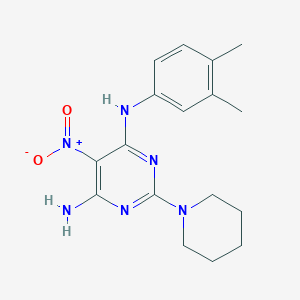

N4-(3,4-dimethylphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine

Description

Properties

IUPAC Name |

4-N-(3,4-dimethylphenyl)-5-nitro-2-piperidin-1-ylpyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2/c1-11-6-7-13(10-12(11)2)19-16-14(23(24)25)15(18)20-17(21-16)22-8-4-3-5-9-22/h6-7,10H,3-5,8-9H2,1-2H3,(H3,18,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVPFWVFONNSBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCCCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-dimethylphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the nitro group and the piperidinyl substituent. The final step involves the coupling of the 3,4-dimethylphenyl group to the pyrimidine ring.

Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.

Piperidinyl Substitution: The piperidinyl group can be introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the pyrimidine ring.

Coupling with 3,4-Dimethylphenyl Group: This step typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the dimethylphenyl group to the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N4-(3,4-dimethylphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.

Reduction: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of nitroso or other oxidized derivatives.

Substitution: The piperidinyl and dimethylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, tin(II) chloride, sodium borohydride.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions, palladium acetate for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce nitroso compounds.

Scientific Research Applications

Medicinal Chemistry

N4-(3,4-dimethylphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine has been investigated for its potential therapeutic applications:

- Anticancer Activity : Research indicates that this compound may inhibit cell proliferation in various cancer cell lines. In vitro studies have shown effectiveness against breast cancer (MCF-7) and oral cancer (KB-3-1) cell lines, suggesting its potential as an anticancer agent .

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against certain pathogens, including drug-sensitive strains of Mycobacterium tuberculosis, highlighting its potential in treating infectious diseases .

The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. It may inhibit pathways that lead to cell proliferation or induce apoptosis in cancer cells .

Material Science

Due to its unique chemical properties, this compound can be utilized in the development of advanced materials. Its derivatives are explored for applications in polymers and dyes due to their stability and reactivity .

Case Study 1: Antimycobacterial Screening

A study focused on the synthesis and testing of various pyrimidine derivatives demonstrated that this compound exhibited moderate potency against Mycobacterium tuberculosis, indicating its potential as a lead compound for further development in tuberculosis treatment.

Case Study 2: Cancer Cell Line Evaluation

In a series of experiments evaluating the cytotoxic effects on different cancer cell lines (MCF-7 and L929), the compound showed promising results in inhibiting cell growth and inducing apoptosis at specific concentrations. This suggests a viable pathway for developing new cancer therapies based on this compound .

Mechanism of Action

The mechanism by which N4-(3,4-dimethylphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The nitro group, for example, might participate in redox reactions, while the piperidinyl and dimethylphenyl groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound is distinguished by its piperidin-1-yl substituent at the pyrimidine’s 2-position. Below is a comparison with structurally related analogs:

Note: Exact molecular formula/weight for the target compound is inferred based on structural analogs.

Functional Implications

Solubility and LogP: The piperidin-1-yl group in the target compound likely increases logP (lipophilicity) compared to the 4-ethylpiperazinyl analog, which has an additional polar nitrogen . The morpholinopropyl substituent in introduces a tertiary amine and ether oxygen, enhancing water solubility.

Trifluoromethoxy in adds strong electron-withdrawing and steric effects, altering binding kinetics .

Biological Activity :

- Piperidine-based analogs like the target compound may exhibit stronger membrane permeability due to higher lipophilicity, whereas piperazine derivatives (e.g., ) could improve solubility for aqueous-targeted applications.

- The ethylpiperazinyl group in introduces a basic nitrogen, which may facilitate salt formation for improved bioavailability .

Biological Activity

N4-(3,4-dimethylphenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine is a synthetic compound belonging to the pyrimidine family, characterized by its unique chemical structure that includes a nitro group and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.

Molecular Characteristics

- Molecular Formula : C18H24N6O2

- Molecular Weight : 356.43 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC1=C(C(=N1)N=C(N)C2=CC(=C(C=C2)C(=N)N)N)N+[O-]

The biological activity of this compound primarily involves its interaction with various molecular targets within cells. The nitro group can be reduced to an amino group, potentially enhancing the compound's reactivity and biological efficacy. This reduction allows the compound to participate in various biochemical pathways, including those involved in cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this pyrimidine derivative exhibits significant anticancer properties. The compound has shown effectiveness in inhibiting cancer cell lines through mechanisms such as:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.

- Induction of Apoptosis : It promotes programmed cell death in malignant cells, thereby reducing tumor growth.

Neuropharmacological Effects

In addition to its anticancer properties, preliminary studies suggest potential neuropharmacological effects. The piperidine moiety may contribute to interactions with neurotransmitter systems, indicating possible applications in treating neurological disorders.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

In Vivo Studies

Animal model studies have also been performed to assess the therapeutic potential:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.